![molecular formula C4H2O3 B1355075 Maleic anhydride-d2 CAS No. 33225-51-3](/img/structure/B1355075.png)
Maleic anhydride-d2
Overview
Description
Maleic anhydride-d2, also known as 2,5-Furandione-3,4-d2, is an organic compound with a specific deuterium isotope . It has the empirical formula C4D2O3 and a molecular weight of 100.07 . It is used in various laboratory chemicals .
Synthesis Analysis
The synthesis of Maleic anhydride-d2 involves various chemical reactions. For instance, it can be used in the copolymerization of styrene and maleic anhydride to form polypropylene . Another synthesis route involves the dehydration of 1-butanol to 1-butene, followed by the oxidation of butenes to maleic anhydride .
Molecular Structure Analysis
The molecular structure of Maleic anhydride-d2 is derived from the electron-deficient conjugated double bond and the cyclic anhydride functionality present . The bond angles and bond lengths for maleic anhydride are depicted in Fig. 2.1, and this results in a very compact and particularly planar structure .
Chemical Reactions Analysis
Maleic anhydride-d2 can participate in a variety of chemical reactions due to its activated double bond. It can take part in Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions to generate poly-anhydride copolymers .
Physical And Chemical Properties Analysis
Maleic anhydride-d2 appears as a powder with a boiling point of 200 °C (lit.) and a melting point of 51-56 °C (lit.) .
Scientific Research Applications
Comprehensive Analysis of Maleic Anhydride-d2 Applications
Maleic anhydride-d2, a deuterated compound, has a variety of applications in scientific research due to its unique chemical properties. Below is a detailed analysis of its applications across different fields.
Coatings Technology: Maleic anhydride-d2 plays a significant role in the development of coatings. It is used in automotive and architectural coatings as well as antimicrobial and anti-adhesive coatings . The compound’s functionality is crucial in the formulation of coatings, where it is often used as a binder in alkyd resins. These resins undergo an auto-oxidative drying process when exposed to air, which is essential for the curing of the coating film .
Adhesives: In the field of adhesives, maleic anhydride-d2 contributes to the performance of products by improving adhesive properties. It is incorporated into various polymer systems, such as modified styrene-acrylic polymers, to enhance adhesion and increase drying speed .
Printing Technology: Maleic anhydride-d2 is utilized in printing technology to improve the quality and durability of printed materials. It can be added to ink formulations to provide better adhesion to substrates and to improve the resistance of the print against various environmental factors .
Antimicrobial Applications: The antimicrobial properties of maleic anhydride-d2 make it suitable for use in protective coatings and drug carriers. These applications are particularly important in healthcare settings, where preventing microbial growth is critical .
Metabolomics Research: In metabolomics, maleic anhydride-d2 is used as a standard for mass spectrometry. Its stable isotopic labeling allows for accurate identification and quantification of metabolites in biological samples .
NMR Solvent Studies: The compound is also used in nuclear magnetic resonance (NMR) solvent studies. Researchers use it to investigate the structure, reaction mechanisms, and kinetics of various compounds .
Fuel Additives: Maleic anhydride-d2 is an ingredient in fuel additives designed to reduce corrosion in storage vessels and pipes. It also helps in minimizing carbonaceous deposits on engine components, contributing to cleaner and more efficient engine performance .
Polymerization Processes: Due to its specific structure, maleic anhydride-d2 finds applications in polymerization and copolymerization processes. It is a key raw material in producing polymers with antimicrobial properties, which are used in a wide range of industries .
Mechanism of Action
Target of Action
Maleic anhydride-d2, a derivative of maleic anhydride, is a versatile compound that can participate in a variety of chemical reactions due to its electron-deficient conjugated double bond and cyclic anhydride functionality . Its primary targets include various organic molecules that can undergo reactions such as Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions .
Mode of Action
The activated double bond in maleic anhydride-d2 allows it to take part in a variety of reactions. For instance, it can participate in Michael reactions, electrophilic addition, and the formation of Diels–Alder adducts . Additionally, the reactive anhydride functionality permits a whole host of organic reactions like esterification, amidation, imidation, hydrolysis, decarboxylation, and metal chelation .
Biochemical Pathways
Maleic anhydride-d2 can affect various biochemical pathways. For instance, it can participate in the formation of poly-anhydride copolymers through free-radical polymerization reactions . It can also be involved in the biosynthesis of maleidrides, a family of polyketide-based dimeric natural products isolated from fungi .
Pharmacokinetics
Maleic anhydride derivatives have been used in the development of intelligent drug delivery systems . The content of maleic anhydride in the polymer had a major influence on the drug release rate and it could be used to control the release .
Result of Action
The molecular and cellular effects of maleic anhydride-d2’s action can vary depending on the specific reaction it is involved in. For instance, in the context of antimicrobial polymers, the content of maleic anhydride in the polymer can inhibit the growth of certain bacteria within 8–16 hours .
Action Environment
The action, efficacy, and stability of maleic anhydride-d2 can be influenced by various environmental factors. For instance, the production of maleic anhydride has to face ever-increasing governmental scrutiny, fierce pricing pressures, and tremendous technical requirements . Moreover, the choice of technological routes for the production of maleic anhydride can also impact its environmental performance .
Safety and Hazards
Future Directions
Recent research has focused on the development of maleic anhydride-d2 polymers for various applications. For instance, they have been used in lithium metal batteries due to their high energy density and superior safety characteristics . Future research directions include further exploration of the versatile S-MI/MA copolymers .
properties
IUPAC Name |
3,4-dideuteriofuran-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1D,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJFEHAWHCUMM-QDNHWIQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=O)OC1=O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514711 | |
Record name | (~2~H_2_)Furan-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Maleic anhydride-d2 | |
CAS RN |
33225-51-3 | |
Record name | (~2~H_2_)Furan-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Maleic anhydride-d2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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